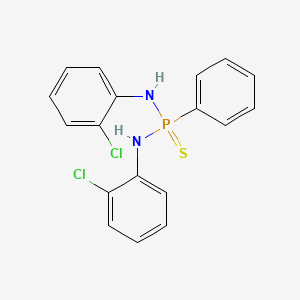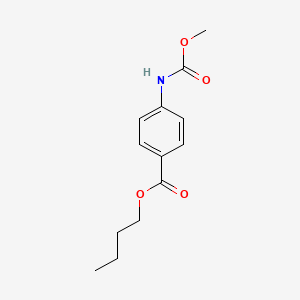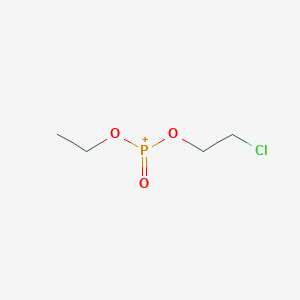![molecular formula C22H30ClNO2 B14741347 N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine CAS No. 6285-47-8](/img/structure/B14741347.png)
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine is a complex organic compound that features a combination of chloroethyl, methoxyphenyl, and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylpropan-2-amine with 2-chloroethyl chloride under basic conditions to form an intermediate compound.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with another equivalent of 2-methoxyphenylpropan-2-amine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Various substituted amines or thiols
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It is explored for its utility in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-1-phenylpropan-2-amine
- N-(2-chloroethyl)-1-(4-methoxyphenyl)propan-2-amine
- N-(2-chloroethyl)-1-(2-hydroxyphenyl)propan-2-amine
Uniqueness
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine is unique due to the presence of two methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.
Propiedades
Número CAS |
6285-47-8 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine |
InChI |
InChI=1S/C22H30ClNO2/c1-17(15-19-9-5-7-11-21(19)25-3)24(14-13-23)18(2)16-20-10-6-8-12-22(20)26-4/h5-12,17-18H,13-16H2,1-4H3 |
Clave InChI |
ZBASFYFNGWAQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1OC)N(CCCl)C(C)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


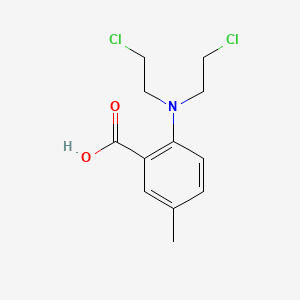
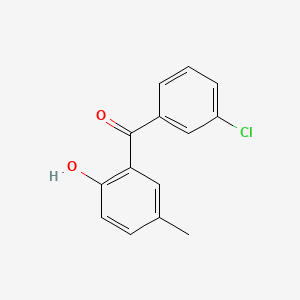
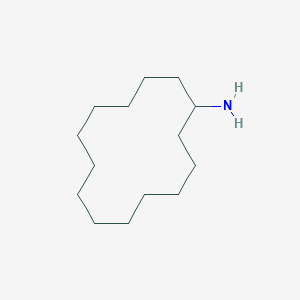
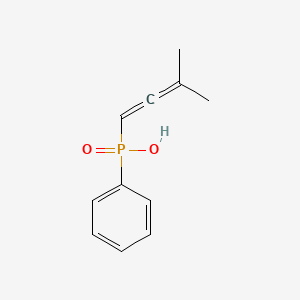
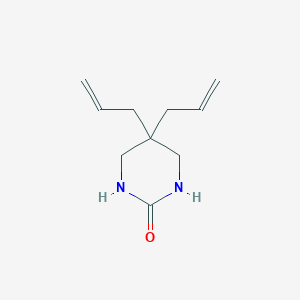
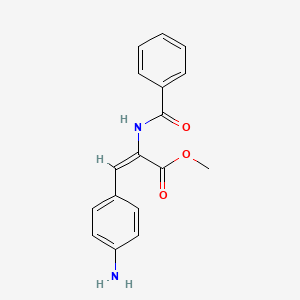

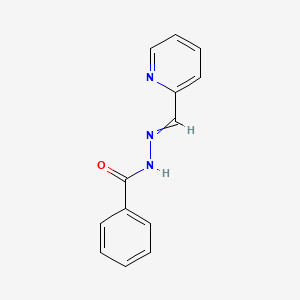
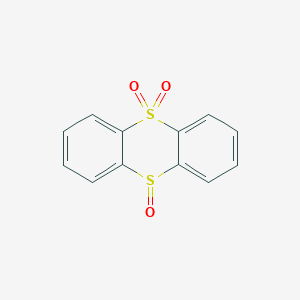
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
